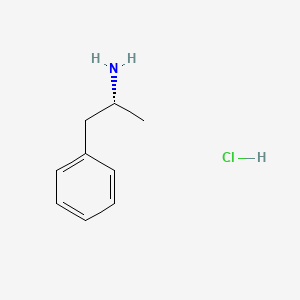

Levamfetamine hydrochloride

Übersicht

Beschreibung

Dextroamphetamin ist ein potentes Stimulans des zentralen Nervensystems und das Dextrorotator-Enantiomer von Amphetamin . Es wird üblicherweise zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie verschrieben . Darüber hinaus wird es als leistungssteigerndes Mittel im Sport, als kognitiver Enhancer und in Freizeitaktivitäten als Aphrodisiakum und Euphorisierungsmittel verwendet .

Vorbereitungsmethoden

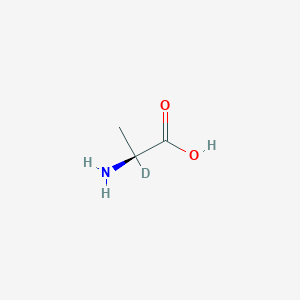

Synthetische Wege und Reaktionsbedingungen: Dextroamphetamin kann ausgehend von D-Phenylalanin synthetisiert werden. Die Synthese umfasst mehrere Schritte, darunter die Reduktion der Aminosäure zur entsprechenden Amin, gefolgt von einer Auflösung, um das gewünschte Enantiomer zu erhalten . Die Reaktionssequenz verläuft über drei Zwischenprodukte, wodurch die absolute Konfiguration des asymmetrischen Kohlenstoffatoms erhalten bleibt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dextroamphetamin beinhaltet chirale Trennmethoden, um das gewünschte Enantiomer zu isolieren. Techniken wie Umkristallisation und Chromatographie werden verwendet, um die Verbindung zu verfeinern und pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dextroamphetamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dextroamphetamin kann oxidiert werden, um Benzylmethylketon zu bilden.

Reduktion: Die Reduktion von Dextroamphetamin kann Phenylpropanolamin ergeben.

Substitution: Substitutionsreaktionen können an der Aminogruppe auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Benzylmethylketon.

Reduktion: Phenylpropanolamin.

Substitution: Verschiedene substituierte Amphetamine.

Wissenschaftliche Forschungsanwendungen

Dextroamphetamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der Untersuchung der chiralen Auflösung und enantiomeren Reinheit verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern.

Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von ADHS und Narkolepsie.

Industrie: Verwendet bei der Entwicklung von leistungssteigernden Medikamenten und kognitiven Enhancern.

5. Wirkmechanismus

Dextroamphetamin übt seine Wirkungen aus, indem es die Freisetzung von Monoamin-Neurotransmittern, einschließlich Dopamin, Noradrenalin und Serotonin, aus ihren Speicherstellen in den Nervenendigungen erhöht . Es hemmt auch die Wiederaufnahme dieser Neurotransmitter, was zu erhöhten Konzentrationen im synaptischen Spalt führt . Die Verbindung wirkt auf den Trace-Amin-assoziierten Rezeptor 1 (TAAR1) und den vesikulären Monoamintransporter 2 (VMAT2) und erleichtert die Freisetzung von Neurotransmittern .

Ähnliche Verbindungen:

Levoamphetamin: Das Levorotator-Enantiomer von Amphetamin, das im Vergleich zu Dextroamphetamin weniger ausgeprägte Wirkungen auf das zentrale Nervensystem hat.

Methamphetamin: Eine strukturell ähnliche Verbindung mit einer zusätzlichen Methylgruppe, die zu einer erhöhten Potenz und einem höheren Missbrauchspotenzial führt.

Einzigartigkeit von Dextroamphetamin: Dextroamphetamin ist aufgrund seiner hohen Potenz und Wirksamkeit bei der Behandlung von ADHS und Narkolepsie einzigartig. Seine spezifische Wirkung auf TAAR1 und VMAT2 unterscheidet es von anderen Stimulanzien und bietet eine gezieltere therapeutische Wirkung .

Wirkmechanismus

Dextroamphetamine exerts its effects by increasing the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from their storage sites in nerve terminals . It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft . The compound acts on trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), facilitating neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Levoamphetamine: The levorotatory enantiomer of amphetamine, which has less pronounced central nervous system effects compared to dextroamphetamine.

Methamphetamine: A structurally similar compound with an additional methyl group, leading to increased potency and higher potential for abuse.

Methylphenidate: Another central nervous system stimulant used to treat ADHD, with a different mechanism of action involving dopamine reuptake inhibition.

Uniqueness of Dextroamphetamine: Dextroamphetamine is unique due to its high potency and efficacy in treating ADHD and narcolepsy. Its specific action on TAAR1 and VMAT2 distinguishes it from other stimulants, providing a more targeted therapeutic effect .

Eigenschaften

Key on ui mechanism of action |

The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts. |

|---|---|

CAS-Nummer |

41820-21-7 |

Molekularformel |

C9H13N |

Molekulargewicht |

135.21 g/mol |

IUPAC-Name |

(2S)-1-phenylpropan-2-amine |

InChI |

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 |

InChI-Schlüssel |

KWTSXDURSIMDCE-QMMMGPOBSA-N |

SMILES |

CC(CC1=CC=CC=C1)N.Cl |

Isomerische SMILES |

C[C@@H](CC1=CC=CC=C1)N |

Kanonische SMILES |

CC(CC1=CC=CC=C1)N |

Siedepunkt |

203.5 °C BP: 80 °C at 1.6 kPa |

Color/Form |

Colorless liquid Oil |

Dichte |

0.949 g/cu cm at 15 °C |

melting_point |

27.5 °C < 25 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic |

Löslichkeit |

Moderately Soluble Slightly soluble in water Soluble in ethanol, ether 1.74e+00 g/L |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

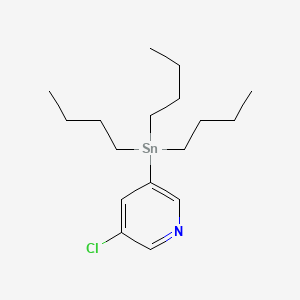

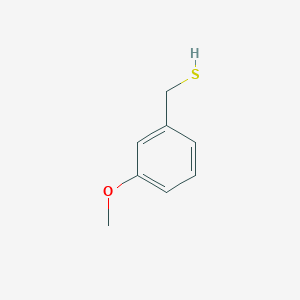

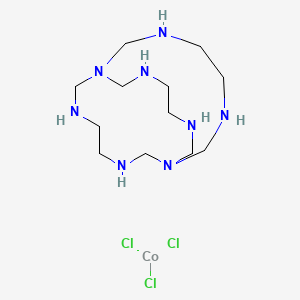

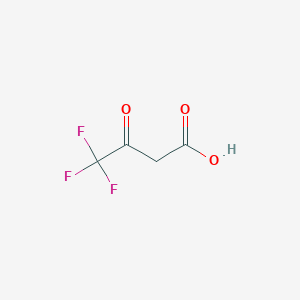

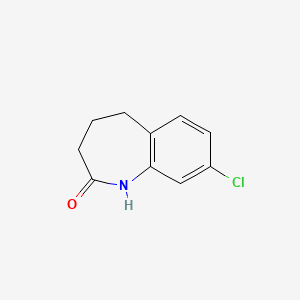

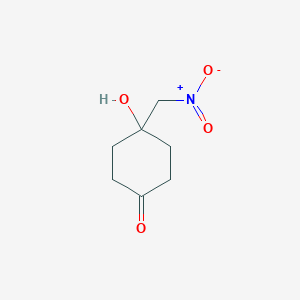

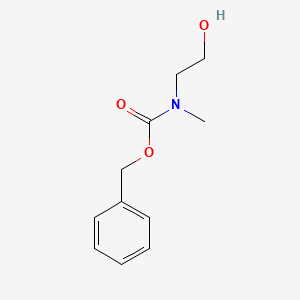

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)